N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)picolinamide

CAS No.: 921784-90-9

Cat. No.: VC5553948

Molecular Formula: C22H16N2O4

Molecular Weight: 372.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921784-90-9 |

|---|---|

| Molecular Formula | C22H16N2O4 |

| Molecular Weight | 372.38 |

| IUPAC Name | N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]pyridine-2-carboxamide |

| Standard InChI | InChI=1S/C22H16N2O4/c1-27-19-8-3-2-6-15(19)21-13-18(25)16-12-14(9-10-20(16)28-21)24-22(26)17-7-4-5-11-23-17/h2-13H,1H3,(H,24,26) |

| Standard InChI Key | GACTVVAPZJSNSL-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=N4 |

Introduction

Chemical Structure and Molecular Properties

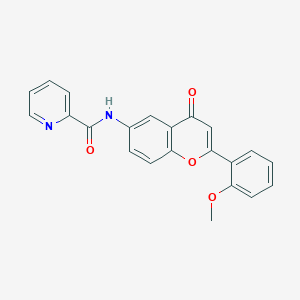

The molecular formula of N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)picolinamide is C22H16N2O4, with a molecular weight of 372.4 g/mol . The structure comprises a chromen-4-one scaffold substituted with a 2-methoxyphenyl group at position 2 and a picolinamide (pyridine-2-carboxamide) group at position 6 (Figure 1). Key structural features include:

-

Chromen-4-one core: A benzopyran-4-one system contributing to planar aromaticity and π-π stacking potential .

-

2-Methoxyphenyl substituent: Introduces steric and electronic effects, influencing binding affinity to hydrophobic pockets in biological targets .

-

Picolinamide group: Enhances hydrogen-bonding capacity via the amide linkage and pyridine nitrogen, critical for interactions with enzymes or receptors .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step functionalization of the chromen-4-one core. A representative pathway includes:

-

Formation of the chromen-4-one scaffold: Condensation of 2-hydroxyacetophenone derivatives with substituted benzaldehydes under acidic conditions .

-

Introduction of the 2-methoxyphenyl group: Electrophilic substitution or Suzuki-Miyaura coupling at position 2 of the chromenone .

-

Picolinamide functionalization at position 6: Amide coupling using pyridine-2-carboxylic acid chloride and the amino-substituted chromenone intermediate under inert conditions .

Table 2: Representative Synthetic Steps

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Chromenone formation | HCl, ethanol, reflux, 6 h | 65% |

| 2 | 2-Methoxyphenyl addition | Pd(PPh3)4, K2CO3, DMF, 80°C, 12 h | 72% |

| 3 | Picolinamide coupling | Pyridine-2-carbonyl chloride, NEt3, THF, 0°C→RT | 58% |

The compound’s reactivity is influenced by its electron-deficient pyridine ring and the electrophilic carbonyl group. It undergoes nucleophilic substitution at the pyridine nitrogen and participates in cycloaddition reactions at the α,β-unsaturated ketone moiety .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume